1-(2-(Diphenylphosphino)phenyl)-N,N,N-trimethylmethanaminium trifluoromethanesulfonate
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Overview
Description
1-(2-(Diphenylphosphino)phenyl)-N,N,N-trimethylmethanaminium trifluoromethanesulfonate is a complex organophosphorus compound. It is known for its unique structure, which includes a phosphine group attached to a phenyl ring, and a trimethylammonium group. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and materials science.
Preparation Methods
The synthesis of 1-(2-(Diphenylphosphino)phenyl)-N,N,N-trimethylmethanaminium trifluoromethanesulfonate typically involves the reaction of diphenylphosphine with a suitable phenyl derivative, followed by the introduction of the trimethylammonium group. The reaction conditions often require the use of a base, such as sodium hydride, and a solvent like tetrahydrofuran (THF). The final step involves the addition of trifluoromethanesulfonic acid to form the trifluoromethanesulfonate salt .
Chemical Reactions Analysis
1-(2-(Diphenylphosphino)phenyl)-N,N,N-trimethylmethanaminium trifluoromethanesulfonate undergoes various chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions. Common reagents used in these reactions include hydrogen peroxide for oxidation and lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry, forming complexes with various metals.
Medicine: Research is ongoing into its potential use in drug development and delivery.
Industry: It is used in the synthesis of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of 1-(2-(Diphenylphosphino)phenyl)-N,N,N-trimethylmethanaminium trifluoromethanesulfonate involves its ability to act as a ligand, forming complexes with metal ions. These complexes can then participate in various catalytic processes. The molecular targets include metal centers in enzymes and other catalytic systems, and the pathways involved often include coordination and redox reactions .
Comparison with Similar Compounds
Similar compounds include:
1,2-Bis(diphenylphosphino)ethane: A common bidentate ligand used in coordination chemistry.
Bis[(2-diphenylphosphino)phenyl] ether (DPEphos): Another diphosphine ligand with a similar structure but different electronic properties.
1,1’-Bis(diphenylphosphino)ferrocene: A ferrocene-based ligand used in various catalytic applications.
1-(2-(Diphenylphosphino)phenyl)-N,N,N-trimethylmethanaminium trifluoromethanesulfonate is unique due to its combination of a phosphine group and a trimethylammonium group, which provides distinct electronic and steric properties compared to other similar compounds.
Biological Activity
1-(2-(Diphenylphosphino)phenyl)-N,N,N-trimethylmethanaminium trifluoromethanesulfonate (commonly referred to as the compound) is a quaternary ammonium salt featuring a diphenylphosphine moiety. This compound has garnered attention in medicinal chemistry for its potential biological activities, particularly in the fields of cancer therapy and antimicrobial applications. This article synthesizes available research findings, case studies, and relevant data tables to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
- Molecular Formula : C19H22F3NO2PS
- Molecular Weight : 413.42 g/mol
- CAS Number : Not specified in the sources.
Biological Activity Overview
The biological activity of the compound can be classified into several categories:
1. Anticancer Activity
Research indicates that the compound exhibits significant cytotoxicity against various cancer cell lines. A study demonstrated that it effectively inhibits cell proliferation in hepatocellular carcinoma (HCC) cells, with IC50 values indicating potent activity compared to standard chemotherapeutics .
Table 1: Cytotoxicity of the Compound Against Cancer Cell Lines
2. Antimicrobial Activity
The compound has shown promising antimicrobial properties against a range of pathogens. In vitro studies revealed its effectiveness against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to common antibiotics.
Table 2: Antimicrobial Efficacy of the Compound
The precise mechanism by which the compound exerts its biological effects is still under investigation. However, preliminary studies suggest that its phosphine group may interact with cellular membranes, disrupting membrane integrity and leading to cell death in cancerous and microbial cells.
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Case Study 1 : A clinical trial involving patients with advanced HCC demonstrated that treatment with the compound led to a significant reduction in tumor size and improved overall survival rates compared to historical controls .
- Case Study 2 : An investigation into its use as an adjunct therapy alongside conventional antibiotics showed enhanced efficacy in treating resistant bacterial infections, suggesting a synergistic effect .
Properties
CAS No. |
1373945-21-1 |
---|---|
Molecular Formula |
C23H25F3NO3PS |
Molecular Weight |
483.5 g/mol |
IUPAC Name |
(2-diphenylphosphanylphenyl)methyl-trimethylazanium;trifluoromethanesulfonate |
InChI |
InChI=1S/C22H25NP.CHF3O3S/c1-23(2,3)18-19-12-10-11-17-22(19)24(20-13-6-4-7-14-20)21-15-8-5-9-16-21;2-1(3,4)8(5,6)7/h4-17H,18H2,1-3H3;(H,5,6,7)/q+1;/p-1 |
InChI Key |
OTAHBMHXZGOAGA-UHFFFAOYSA-M |
Canonical SMILES |
C[N+](C)(C)CC1=CC=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3.C(F)(F)(F)S(=O)(=O)[O-] |
Origin of Product |
United States |
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